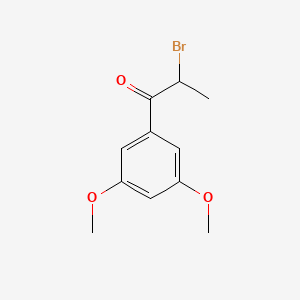
2-Bromo-1-(3,5-dimethoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3,5-dimethoxyphenyl)propan-1-one: is an organic compound with the molecular formula C11H13BrO3 It is a brominated derivative of 1-(3,5-dimethoxyphenyl)propan-1-one, characterized by the presence of a bromine atom at the second carbon of the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3,5-dimethoxyphenyl)propan-1-one typically involves the bromination of 1-(3,5-dimethoxyphenyl)propan-1-one. This can be achieved by reacting the starting material with bromine in the presence of a suitable solvent such as chloroform or dichloromethane at room temperature. The reaction proceeds via electrophilic addition of bromine to the carbonyl compound, resulting in the formation of the desired brominated product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(3,5-dimethoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Reduction: 1-(3,5-dimethoxyphenyl)propan-1-ol.
Oxidation: 3,5-dimethoxybenzoic acid or other oxidized products.
Scientific Research Applications
Chemistry: 2-Bromo-1-(3,5-dimethoxyphenyl)propan-1-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for constructing more complex molecules .
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. Researchers investigate its analogs for potential therapeutic applications, such as anti-inflammatory or anticancer agents .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its brominated structure may impart unique properties to the final products, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3,5-dimethoxyphenyl)propan-1-one depends on its specific application and the target molecule it interacts withThe compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one: Similar structure but with different substitution pattern on the aromatic ring.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Lacks the additional methoxy group at the 3-position.
2,5-Dimethoxy-4-bromoamphetamine: A substituted amphetamine with different pharmacological properties.
Uniqueness: The presence of both bromine and methoxy groups on the aromatic ring provides a distinct chemical profile compared to other similar compounds .
Properties
CAS No. |
72661-28-0 |
|---|---|
Molecular Formula |
C11H13BrO3 |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
2-bromo-1-(3,5-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H13BrO3/c1-7(12)11(13)8-4-9(14-2)6-10(5-8)15-3/h4-7H,1-3H3 |
InChI Key |
NQYOLEFQWBTGOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)
![9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14477981.png)
![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)
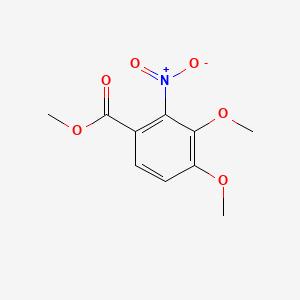
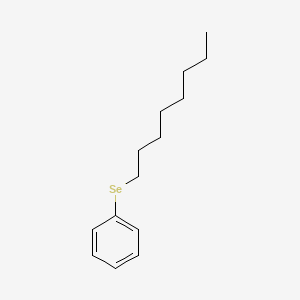
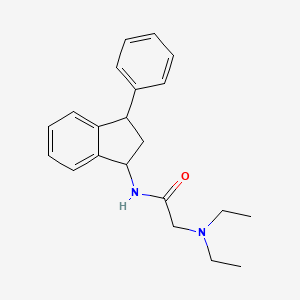

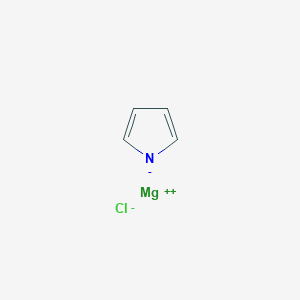


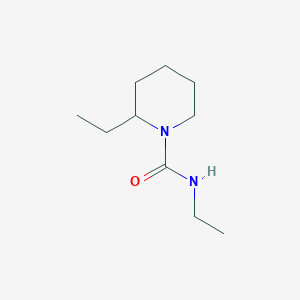
![Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14478032.png)
![7-[(4-Methoxyphenyl)methylidene]-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14478041.png)

